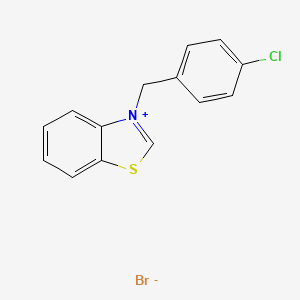![molecular formula C21H18BrNO B5230142 1-[2-(9H-fluoren-2-yl)-2-oxoethyl]-4-methylpyridinium bromide](/img/structure/B5230142.png)
1-[2-(9H-fluoren-2-yl)-2-oxoethyl]-4-methylpyridinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(9H-fluoren-2-yl)-2-oxoethyl]-4-methylpyridinium bromide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as FMOC-Lys(Boc)-OH or Fmoc-Lys(Boc)-OH, which is a derivative of lysine.
Mécanisme D'action
The mechanism of action of 1-[2-(9H-fluoren-2-yl)-2-oxoethyl]-4-methylpyridinium bromide is not well understood. However, it is believed that the Fmoc group in this compound acts as a protecting group for the amino group of lysine during peptide synthesis. This compound is also known to interact with other molecules in the body, which may contribute to its biological effects.
Biochemical and Physiological Effects:
1-[2-(9H-fluoren-2-yl)-2-oxoethyl]-4-methylpyridinium bromide has been shown to have various biochemical and physiological effects. It has been reported to have antimicrobial activity against various bacteria and fungi. This compound has also been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been reported to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(9H-fluoren-2-yl)-2-oxoethyl]-4-methylpyridinium bromide has several advantages and limitations for lab experiments. One of the main advantages is its high purity, which makes it suitable for use in peptide synthesis. This compound is also readily available from commercial sources. However, one of the limitations of this compound is its cost, which may limit its use in some research studies. Additionally, the mechanism of action of this compound is not well understood, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 1-[2-(9H-fluoren-2-yl)-2-oxoethyl]-4-methylpyridinium bromide. One potential direction is to further investigate its antimicrobial activity and potential use as an antimicrobial agent. Another potential direction is to explore its potential use in cancer therapy. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in other fields, such as drug discovery and materials science.
Méthodes De Synthèse
The synthesis of 1-[2-(9H-fluoren-2-yl)-2-oxoethyl]-4-methylpyridinium bromide involves the reaction of 4-methylpyridine with 2-bromoacetylfluorene in the presence of a base. The product is then purified by column chromatography to obtain the final compound. This method has been reported in various scientific journals and has been optimized for high yield and purity.
Applications De Recherche Scientifique
1-[2-(9H-fluoren-2-yl)-2-oxoethyl]-4-methylpyridinium bromide has been widely used in scientific research due to its potential applications in various fields. It is primarily used as a building block in the synthesis of peptides and proteins. The Fmoc group in this compound is commonly used as a protecting group for the amino group of lysine during peptide synthesis. This compound has also been used in the synthesis of Fmoc-protected amino acids and peptides for use in drug discovery.
Propriétés
IUPAC Name |
1-(9H-fluoren-2-yl)-2-(4-methylpyridin-1-ium-1-yl)ethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18NO.BrH/c1-15-8-10-22(11-9-15)14-21(23)17-6-7-20-18(13-17)12-16-4-2-3-5-19(16)20;/h2-11,13H,12,14H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPJJORRVWLRSR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[N+](C=C1)CC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-2-fluorenyl)-2-(4-methyl-1-pyridiniumyl)-1-ethanone bromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(5-chloro-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B5230060.png)
![3-[(benzylthio)methyl]-5-[(2-chloro-6-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B5230066.png)


![2,7-diamino-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5230085.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-3-pyridinylbenzamide](/img/structure/B5230091.png)
![3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5230092.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5230107.png)

![2-chloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrobenzamide](/img/structure/B5230118.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5230129.png)
![N-ethyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5230132.png)

